molecular formula C10H10ClN3O B3007217 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea CAS No. 803729-99-9

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea

Cat. No.: B3007217
CAS No.: 803729-99-9
M. Wt: 223.66
InChI Key: FSRACBNBALMZQG-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a 3-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea typically involves the reaction of 3-cyanophenyl isocyanate with 2-chloroethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted urea, while hydrolysis would produce the corresponding amine and isocyanate.

Scientific Research Applications

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.

    Biological Studies: It may be used in studies investigating the interactions of urea derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea depends on its specific application. In medicinal chemistry, it may act by interacting with cellular targets such as DNA or proteins, leading to the inhibition of cell growth or the induction of apoptosis. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoethyl)-1-(3-cyanophenyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    3-(2-Chloroethyl)-1-(4-cyanophenyl)urea: Similar structure but with the cyano group in the para position instead of the meta position.

    3-(2-Chloroethyl)-1-(3-nitrophenyl)urea: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea is unique due to the specific combination of functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the chloroethyl and cyanophenyl groups can provide distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3-cyanophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-4-5-13-10(15)14-9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRACBNBALMZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

65.00 g (550 mmol) 3-amino-benzonitrile are dissolved in 450 ml dioxane, 56 ml (660 mmol) 1-chloro-2-isocyanato-ethane dissolved in 60 ml dioxane are added dropwise. The reaction mixture is stirred for 3 hours at 60° C. and for 16 hours at ambient temperature. Then the precipitate is suction filtered, washed with diethyl ether and dried.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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